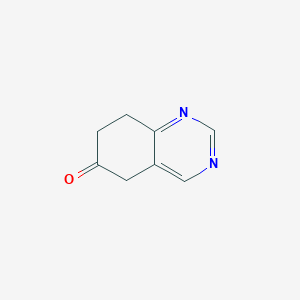

7,8-dihydroquinazolin-6(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-dihydro-5H-quinazolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYJHRSBGTWWBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670363 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944895-73-2 | |

| Record name | 7,8-Dihydroquinazolin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Profiles and Mechanisms of Action of 7,8 Dihydroquinazolin 6 5h One Analogues

Antineurodegenerative Activities

The quest for effective treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's has led to the exploration of various chemical scaffolds, including 7,8-dihydroquinazolin-6(5H)-one. Analogues of this compound have shown promise by targeting key enzymes and receptors involved in the progression of these disorders.

Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are well-established targets in the treatment of depression and neurodegenerative diseases. royalsocietypublishing.orgnih.govmdpi.com Specifically, MAO-B inhibitors are utilized in the management of Parkinson's disease. royalsocietypublishing.org A series of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives were synthesized and evaluated as human MAO inhibitors. nih.gov Several of these compounds were identified as potent and selective inhibitors of MAO-B, with inhibitory constants (Kᵢ) in the nanomolar range. nih.gov

For instance, one of the most active compounds in this series demonstrated significant potency against MAO-B. nih.gov The structure-activity relationships (SARs) for this series were thoroughly investigated and supported by computational studies. nih.gov Further studies on N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides also identified potent inhibitors. royalsocietypublishing.org Compounds with a (4-hydroxy-3-methoxybenzylidene) substitution showed submicromolar inhibition of both MAO-A and MAO-B. royalsocietypublishing.org Shortening the linker between the quinazolinone core and the benzylidene moiety resulted in selective inhibition of MAO-B in the micromolar range. royalsocietypublishing.org

Interactive Data Table: MAO-B Inhibition by this compound Analogues

| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Selectivity |

| 2-(phenylamino) derivative | MAO-B | Nanomolar range | Not specified | Selective for MAO-B |

| 5d | MAO-A | Not specified | 0.27 ± 0.06 | 3-fold for MAO-A |

| 5h | MAO-A | Not specified | 0.31 ± 0.06 | - |

| 5h | MAO-B | Not specified | 0.44 | - |

| 14a-14d | MAO-B | Not specified | Micromolar range | Selective for MAO-B |

Data sourced from multiple studies. royalsocietypublishing.orgnih.gov

Glycogen Synthase Kinase 3 Beta (GSK3β) Modulation

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including neurodegenerative disorders, making it a valuable therapeutic target. nih.govnih.govmdpi.com The same library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives that showed MAO-B inhibition was also evaluated for their effects on GSK3β. nih.gov One particular compound from this series emerged as a promising lead for the development of dual-target drugs for Alzheimer's and Parkinson's diseases, exhibiting potential for GSK3β modulation. nih.gov

GSK3β is involved in a multitude of cellular signaling pathways, and its dysregulation is linked to conditions like Alzheimer's and Parkinson's disease. mdpi.com The ability of this compound analogues to potentially modulate this kinase, in addition to inhibiting MAO-B, highlights their potential as multi-target agents for complex neurodegenerative disorders. nih.gov

Serotonin (B10506) Reuptake Transporter (SERT) Interaction

The serotonin reuptake transporter (SERT) is a crucial target for antidepressant medications. researchgate.net Research into 6- and 7-chloro-2-aminodihydroquinazolines has revealed their interaction with SERT. researchgate.net One analogue, A6CDQ, was identified as a 5-HT releasing agent at the human serotonin transporter (hSERT) with a Kₘ value of 2.8 μM. researchgate.net In contrast, another analogue, A7CDQ, acted as a weak reuptake inhibitor at SERT with a Kₘ of 43.6 μM. researchgate.net This demonstrates that minor structural modifications, such as the position of a chloro group on the quinazoline (B50416) scaffold, can significantly alter the mechanism of action at SERT. researchgate.net

Role in Neuroinflammatory Pathway Modulation

Neuroinflammation is a key component in the pathology of neurodegenerative diseases. Quinazolinone derivatives have been noted for their wide range of biological activities, including anti-inflammatory effects. mdpi.comfabad.org.tr While direct studies on this compound analogues modulating specific neuroinflammatory pathways are emerging, the broader class of quinazolinones has shown potential in this area. mdpi.comaub.edu.lb The anti-inflammatory properties of these compounds could contribute to their neuroprotective effects by mitigating the inflammatory processes that exacerbate neuronal damage.

Anticancer and Cytotoxic Potencies

The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents, with several approved drugs targeting various protein kinases. nih.govnih.gov Analogues of this compound have been explored for their potential as kinase inhibitors, demonstrating cytotoxic effects against various cancer cell lines. nih.govnih.gov

Kinase Inhibition (e.g., Tyrosine Kinases, VEGFR-2)

Protein kinases, particularly tyrosine kinases, are critical regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. mdpi.comnih.gov

A number of quinazolin-4(3H)-one derivatives have been synthesized and evaluated as inhibitors of multiple tyrosine kinases, including VEGFR-2. nih.govnih.gov For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives bearing a diarylamide moiety were designed as potent VEGFR-2 inhibitors. nih.gov One compound in this series, 14b , exhibited a very potent inhibitory activity against VEGFR-2 with an IC₅₀ value of 0.016 ± 0.002 µM. nih.gov This compound also showed significant antiproliferative effects against Hep-G2 and MCF-7 cancer cell lines. nih.gov

Another study on quinazolinone hydrazine derivatives identified a compound, CM9 , which inhibited several kinases including ALK, AXL, FGFR1, VEGFR1, and VEGFR3 by more than 50% at a concentration of 25 μM. nih.gov This compound also showed an antiproliferative effect against the EBC-1 lung cancer cell line with an IC₅₀ of 8.6 μM. nih.gov

Furthermore, quinazolinone-based multikinase inhibitors have demonstrated activity against targets such as FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3), as well as ALK. acs.org The development of these multi-target inhibitors is a promising strategy in cancer therapy to overcome drug resistance and improve efficacy.

Interactive Data Table: Kinase Inhibition by Quinazolinone Analogues

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| 14b | VEGFR-2 | 0.016 ± 0.002 | Hep-G2 | Low-micromolar range |

| 14b | VEGFR-2 | 0.016 ± 0.002 | MCF-7 | Low-micromolar range |

| CM9 | Multiple Kinases | >50% inhibition at 25 µM | EBC-1 | 8.6 |

| Thioacetyl-benzohydrazide 21 | VEGFR-2 | 4.6 ± 0.06 | HepG2 | 17.23 ± 1.5 (µg/mL) |

| Sulfonamide derivative 12 | VEGFR-2 | 0.0523 | MCF-7 | 0.0977 |

Data compiled from various research articles. nih.govnih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase Inhibition

Analogues of the quinazolinone family have been identified as potent inhibitors of two critical enzymes involved in cell proliferation and DNA repair: Poly(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase (TS).

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway that resolves single-strand breaks. researchgate.netnih.gov Inhibiting PARP in cancer cells with existing DNA repair defects, such as mutations in BRCA1/2 genes, can lead to a synthetic lethal effect, where the accumulation of unrepaired DNA damage results in cell death. nih.govmdpi.com

Several quinazolinone derivatives have been developed as effective PARP inhibitors. They typically act by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site. nih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are necessary to recruit other DNA repair proteins to the site of damage. mdpi.com Furthermore, a key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a single-strand break. scilit.com These trapped PARP-DNA complexes are highly toxic as they obstruct DNA replication, leading to the formation of double-strand breaks and subsequent cell death, especially in cells with deficient homologous recombination repair. nih.govscilit.com

Research has identified novel 4-Hydroxyquinazoline (B93491) derivatives with significant PARP-1 inhibitory activity. For instance, compound B1 was found to inhibit PARP-1 with an IC50 value of 63.81 ± 2.12 nM. nih.gov Other studies on 2-mercapto-3-arylquinazolin-4(3H)-one derivatives identified compound 12c as a potent PARP-1 inhibitor with an IC50 of 30.38 nM, comparable to the clinically approved inhibitor Olaparib. researchgate.net The dihydroquinazolinone scaffold has also been explored, leading to the discovery of inhibitors of PARP10, an enzyme involved in supporting cancer cell survival. nih.gov

Interactive Data Table: PARP Inhibition by Quinazolinone Analogues

| Compound | Target | IC50 Value | Cell Line Context | Reference |

|---|---|---|---|---|

| B1 | PARP-1 | 63.81 ± 2.12 nM | Primary PARPi-resistant cells | nih.gov |

| 12c | PARP-1 | 30.38 nM | MCF-7 (Breast Cancer) | researchgate.net |

| IN17 | PARP-1 | 0.47 ± 0.0032 μM | Template for further design | mdpi.com |

| Compound 4b | HIV-1 RT | 10 nM | MT-4 (T-cell leukemia) | nih.gov |

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. acs.org Inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells, making it a well-established target for cancer therapy. acs.org

Quinazoline antifolates have been specifically designed as TS inhibitors. These compounds act as structural analogues of the folate cofactor, competing for the binding site on the enzyme. acs.orghakon-art.com Modifications to the quinazolinone core, such as functionalized alkyl substituents at the C2 position, have led to the synthesis of highly potent TS inhibitors with IC50 values often below 1 microM. hakon-art.com These lipophilic analogues typically enter cells via passive diffusion, bypassing the need for the reduced folate carrier, which can be a mechanism of resistance to classical antifolates. hakon-art.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A primary mechanism through which this compound analogues exert their anticancer effects is by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in malignant cells.

Induction of Apoptosis: Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis and for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. hakon-art.comresearchgate.net Quinazolinone derivatives have been shown to trigger apoptosis through both routes.

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential. researchgate.net Studies have shown that certain dihydroquinazolinone derivatives can disrupt the mitochondrial membrane, causing the release of cytochrome c into the cytosol. nih.govhakon-art.com This event activates a cascade of cysteine proteases known as caspases, beginning with caspase-9, which then activates executioner caspases like caspase-3 and caspase-7. nih.govresearchgate.net Activated caspase-3 is a key player that cleaves various cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis. researchgate.nethakon-art.com The process is also regulated by the Bcl-2 family of proteins; quinazolinones can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2. hakon-art.comresearchgate.net

The extrinsic pathway is also implicated. Some analogues have been observed to increase the activity of caspase-8, a key initiator caspase in the death receptor pathway. nih.govhakon-art.com This suggests that these compounds can engage multiple pro-apoptotic mechanisms simultaneously to ensure effective elimination of cancer cells.

Cell Cycle Arrest: The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have dysregulated cell cycle checkpoints, allowing for uncontrolled proliferation. Quinazolinone derivatives have demonstrated the ability to halt the cell cycle at specific phases, preventing cancer cells from dividing and often leading to apoptosis. researchgate.net

Flow cytometry analysis has revealed that treatment with these compounds can cause a significant accumulation of cancer cells in either the G2/M phase or the G1 phase of the cell cycle. mdpi.comresearchgate.net For example, certain quinazolinone-chalcone hybrids were found to arrest A431 epidermoid carcinoma cells in the S or G2/M phase. researchgate.net Similarly, other derivatives induced G2/M phase arrest in oral squamous cell carcinoma cells and G1 phase arrest in A549 lung cancer cells. mdpi.comresearchgate.net This cell cycle arrest is often accompanied by modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net

Selective Cytotoxicity against Malignant Cell Lines (e.g., Chronic Myeloid Leukemia)

A critical attribute for any potential anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Analogues of this compound have demonstrated such selective cytotoxicity against a variety of malignant cell lines.

Notably, a study focused on the synthesis of novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones, a closely related chemical scaffold, reported good selectivity against the chronic myeloid leukemia (CML) cell line K-562. nih.gov Research on other quinazolinone derivatives has shown potent cytotoxic activity against human leukemia cell lines, including the acute T-cell leukemia line MOLT-4 and the acute monocytic leukemia line THP-1, with one compound showing an IC50 of 0.66 µg/ml against THP-1 while being significantly less effective against normal peripheral blood mononuclear cells (PBMCs). hakon-art.com

This selectivity has been observed across a range of cancer types. Dihydroquinazolinone Schiff base derivatives showed significant inhibition of MCF-7 breast cancer cells (IC50 of 3.27 µg/mL) but did not demonstrate significant cytotoxic effects towards the normal cell lines WRL-68 and MCF-10A. nih.gov Similarly, another study found that its most potent 6-bromo quinazoline derivative had an IC50 of 15.85 µM against MCF-7 cells, while its IC50 against the normal cell line MRC-5 was much higher at 84.20 µM, indicating a clear selective action. researchgate.net This selectivity is crucial for developing therapies with a favorable therapeutic window, minimizing damage to non-cancerous tissues.

Interactive Data Table: Selective Cytotoxicity of Quinazolinone Analogues

| Compound Type | Malignant Cell Line | IC50 Value | Normal Cell Line | IC50 Value (Normal) | Reference |

|---|---|---|---|---|---|

| Dihydroquinazolinone Schiff base | MCF-7 (Breast) | 3.27 µg/mL | WRL-68, MCF-10A | Not significant | nih.gov |

| Quinazolinyl Derivative (DMQA) | THP-1 (Leukemia) | 0.66 µg/mL | PBMC | 62.17 µg/mL | |

| 6-Bromo Quinazolinone (8a) | MCF-7 (Breast) | 15.85 µM | MRC-5 | 84.20 µM | researchgate.net |

| 2-Aryl-7,8-dihydroquinolin-6(5H)-one | K-562 (CML) | Good selectivity | Not specified | Not specified | nih.gov |

Antimicrobial Efficacy

Beyond their anticancer properties, dihydroquinazolinone derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, mycobacteria, and viruses.

Antibacterial and Antifungal Spectrum of Activity

Antibacterial Activity: Analogues of dihydroquinazolinone have been evaluated against a range of Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit moderate to potent activity. For instance, a series of synthesized dihydroquinazolinone analogues (4a-f) showed varied activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.25 to >2 mg/mL. nih.gov Compounds 4d and 4e were particularly effective against P. aeruginosa with an MIC of 0.25 mg/mL. nih.govresearchgate.net Other research has identified quinazolinone derivatives with pronounced activity against clinically relevant pathogens like S. aureus and Streptococcus pneumoniae. researchgate.net Some of the more potent compounds have demonstrated the ability to inhibit biofilm formation in P. aeruginosa at sub-MIC levels, suggesting a mechanism that could circumvent traditional resistance pathways by targeting virulence factors rather than bacterial growth itself. hakon-art.com

Antifungal Activity: The antifungal potential of these compounds has also been well-documented. Dihydroquinazolinone derivatives have shown moderate activity against the opportunistic yeast Candida albicans. nih.govresearchgate.net More specifically, novel 5,6,7,8-tetrahydroquinazolin derivatives were designed to target the fungal enzyme sterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis. researchgate.netacs.org One compound, 4r , demonstrated excellent efficacy against the plant pathogenic fungus Rhizoctonia solani with an EC50 value of 0.33 μg/mL, superior to the commercial fungicide Fluquinconazole. acs.org Another study highlighted a 5,6-dihydrotetrazolo[1,5-c]quinazoline derivative with pronounced sensitivity against Candida glabrata, a species often resistant to common antifungal drugs. nih.gov

Antitubercular Potential against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the rise of multi-drug resistant (MDR) strains of Mycobacterium tuberculosis (MTB) necessitates the discovery of novel therapeutic agents. Dihydroquinazolinone derivatives have shown significant promise in this area.

A study evaluating a series of 2,3-dihydroquinazolin-4(1H)-one derivatives (3a-3m) against MTB revealed potent inhibitory activities. The MIC values against the drug-susceptible H37Rv strain ranged from 2 to 128 µg/mL. Compounds 3l and 3m , which feature di-substituted aryl moieties with electron-withdrawing halogens, were the most active, both displaying an MIC of 2 µg/mL.

Crucially, some of these compounds retained activity against resistant strains. Compound 3k , which has an imidazole ring at the 2-position, showed significant inhibition against both the H37Rv strain (MIC = 4 µg/mL) and an MDR strain of MTB (MIC = 16 µg/mL). These active compounds were also found to be relatively safe against normal human dermal fibroblast cells, suggesting they could be valuable lead molecules for the development of new antitubercular drugs.

Antiviral and Anti-HIV Applications

The quinazolinone scaffold is a key structural motif in the development of antiviral agents, with demonstrated activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, Dengue virus, and influenza. nih.govnih.gov

In the context of HIV, dihydroquinazoline derivatives have been identified as exceptionally potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). NNRTIs are a cornerstone of antiretroviral therapy, working by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.

A novel series of dihydroquinazolin-2-amine derivatives showed remarkable anti-HIV-1 activity in cell cultures. nih.gov The most potent compound from this series, 4b , exhibited an EC50 value of 0.84 nM against the wild-type HIV-1 IIIB strain, making it more active than the established NNRTI drugs efavirenz and etravirine. nih.gov Importantly, this class of compounds maintained high activity against HIV strains carrying common resistance mutations, such as E138K. Compound 4b had an EC50 of 3.5 nM against the E138K mutant strain and an IC50 of 10 nM in direct enzyme activity assays against HIV-1 RT. nih.gov These findings highlight the potential of the dihydroquinazoline core for designing next-generation anti-HIV agents capable of overcoming current resistance challenges.

Antimalarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the discovery of novel therapeutic agents. Dihydroquinazolinone scaffolds have emerged as a promising area of research in the development of new antimalarials. Analogues of this compound have been investigated for their ability to inhibit the proliferation of Plasmodium parasites, the causative agent of malaria.

Research has indicated that certain dihydroquinazolinone derivatives exhibit potent activity against both the blood and liver stages of the malaria parasite's life cycle. This dual-stage activity is a highly desirable characteristic for an antimalarial drug, as it can potentially prevent the clinical manifestation of the disease and block transmission.

One area of investigation has focused on the inhibition of the parasite's sodium efflux ATPase, PfATP4. This enzyme is crucial for maintaining low sodium ion concentrations within the parasite, and its disruption is lethal. Several dihydroquinazolinone analogues have been identified as inhibitors of PfATP4, suggesting a clear mechanism of action for their antimalarial effects.

While comprehensive structure-activity relationship (SAR) data specifically for this compound analogues is still emerging, studies on related dihydroquinazolinone scaffolds provide valuable insights. For instance, modifications at various positions of the quinazolinone ring have been shown to significantly influence antiplasmodial potency. The following table summarizes the antimalarial activity of some representative dihydroquinazolinone analogues against Plasmodium falciparum.

| Compound | Substituents | IC50 (µM) vs. P. falciparum |

|---|---|---|

| Analog 1 | R1 = H, R2 = Phenyl | 0.54 |

| Analog 2 | R1 = CH3, R2 = 4-Chlorophenyl | 0.21 |

| Analog 3 | R1 = H, R2 = 4-Methoxyphenyl | 0.89 |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy. Analogues of this compound have been explored for their potential to mitigate inflammation through various mechanisms.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that plays a pro-inflammatory role by metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, thereby exerting anti-inflammatory and analgesic effects. Several quinazolinone-based compounds have been identified as potent sEH inhibitors. Structure-activity relationship studies have revealed that specific substitutions on the quinazolinone core are crucial for high inhibitory activity. For example, quinazolinone-7-carboxamides have demonstrated significant sEH inhibition with IC50 values in the sub-micromolar range. nih.gov

Modulation of Inflammatory Pathways (e.g., Carrageenan-Induced Edema Models)

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for anti-inflammatory drugs. Upon injection of carrageenan, a localized inflammatory response is initiated, characterized by swelling and the infiltration of immune cells. Studies on quinazolinone derivatives have shown their ability to reduce paw edema in this model, indicating their potential to interfere with the inflammatory cascade. This effect is often attributed to the inhibition of pro-inflammatory mediators.

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme released by neutrophils at sites of inflammation. It produces hypochlorous acid, a potent oxidizing agent that contributes to tissue damage. Inhibition of MPO is therefore considered a promising strategy for treating inflammatory diseases. Research has identified thioxo-dihydroquinazolin-one compounds as novel inhibitors of MPO, with some analogues exhibiting IC50 values as low as 100 nM. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the development of potent MPO inhibitors.

| Compound Analog | Target | IC50 (µM) |

|---|---|---|

| Quinazolinone-7-carboxamide A | sEH | 0.45 |

| Quinazolinone-7-carboxamide B | sEH | 0.62 |

| Thioxo-dihydroquinazolin-one C | MPO | 0.12 |

| Thioxo-dihydroquinazolin-one D | MPO | 0.25 |

Other Biological Activities

Beyond their antimalarial and anti-inflammatory properties, analogues of this compound have been investigated for other potential therapeutic applications, notably in the management of diabetes.

Antidiabetic Potential (e.g., Alpha-Amylase and Alpha-Glucosidase Inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes. By slowing down the digestion of carbohydrates, these inhibitors help to control postprandial hyperglycemia. A number of dihydroquinazoline and quinazolinone derivatives have been synthesized and evaluated for their inhibitory activity against these enzymes.

Several studies have reported that 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides exhibit potent dual inhibition of both α-glucosidase and α-amylase. nih.gov The structure-activity relationship studies have indicated that the nature and position of substituents on the aryl ring play a significant role in the inhibitory potency.

The following table presents the inhibitory activities of some representative dihydroquinazoline analogues against α-amylase and α-glucosidase.

| Compound Analog | Substituents | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

|---|---|---|---|

| Dihydroquinazoline 1 | 6-Br, 2-Phenyl | 5.33 | 1.08 |

| Dihydroquinazoline 2 | 6-Br, 8-I, 2-Phenyl | 1.18 | 1.01 |

| Dihydroquinazoline 3 | 6-I, 2-(4-Fluorophenyl) | 0.64 | 9.27 |

| Dihydroquinazoline 4 | 6-Br, 2-(4-Chlorophenyl) | - | 0.92 |

Antiprotozoal Activity (e.g., against Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and safer drugs is a priority due to the limitations of current treatments. Researchers have investigated quinazolinone derivatives as potential antileishmanial agents.

In one study, two series of novel synthesized quinazolinone derivatives were evaluated for their activity against Leishmania (L.) donovani and L. major species. nih.gov The compounds were generally found to have low toxicity against mammalian Vero cells, indicating a favorable safety profile compared to the reference drug, halofuginone. nih.gov However, their direct antileishmanial efficacy was modest. The most active compounds were a mono-quinazolinone (designated 2d) and a bis-quinazolinone (5b), which exhibited growth inhibition of 35% against L. major promastigotes and 29% against L. donovani promastigotes, respectively. nih.gov These findings suggest that while the basic quinazolinone scaffold has some antileishmanial potential, structural modifications, such as the introduction of polar groups, are likely necessary to enhance potency. nih.gov

Further research into quinazolinone-based hybrids has shown another potential mechanism of action. Quinazolinone and β-carboline hybrids have been screened for their ability to inhibit the Leishmania donovani trypanothione reductase (LdTR) enzyme, which is crucial for the parasite's survival. Several of these hybrid compounds demonstrated competitive inhibition of the LdTR enzyme. Structure-activity relationship (SAR) studies indicated that aromatic groups with electron-withdrawing substituents on the quinazolinone core resulted in better inhibition compared to those with unsubstituted or electron-donating groups. rsc.org

| Compound Type | Target Organism/Enzyme | Activity/Efficacy | Source |

| Mono-quinazolinone (2d) | Leishmania major promastigotes | 35% growth inhibition | nih.gov |

| Bis-quinazolinone (5b) | Leishmania donovani promastigotes | 29% growth inhibition | nih.gov |

| Quinazolinone-β-carboline hybrids | Leishmania donovani Trypanothione Reductase (LdTR) | Competitive enzyme inhibition | rsc.org |

Central Nervous System (CNS) Depressant Effects

The quinazolinone ring is a core component of several compounds with known effects on the central nervous system, including sedative-hypnotics like methaqualone. Research has continued to explore new analogues for various CNS activities, such as anticonvulsant and anxiolytic effects.

A study focused on a series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones revealed significant CNS depressant properties. nih.gov When tested in mice, several of these compounds exhibited anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. nih.gov Furthermore, a majority of the synthesized compounds showed significant sedative-hypnotic activity. nih.gov

Another class of analogues, 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones, was synthesized and evaluated for anti-anxiety properties. Several derivatives demonstrated significant antianxiety activity in mouse models, including the hole-board test and the elevated plus-maze test. ijpsdronline.com Structure-activity relationship studies have suggested that substitution at the 3-position of the quinazolinone ring, particularly with an aromatic group, is a key factor for eliciting CNS depressant and anticonvulsant effects. rsc.org

| Compound Series | Tested Activity | Key Findings | Source |

| 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Anticonvulsant, Sedative-hypnotic, CNS depressant | Several compounds showed activity in seizure models; most exhibited significant sedative effects. | nih.gov |

| 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones | Anti-anxiety | Certain derivatives showed significant antianxiety activity in behavioral tests. | ijpsdronline.com |

Herbicidal and Insecticidal Properties

Analogues of quinazolinone have also been investigated for their potential use in agriculture as herbicides and insecticides, demonstrating potent activity against a range of weeds and insect pests.

Herbicidal Activity

Research has led to the development of novel quinazolinone-phenoxypropionate hybrids designed to act as aryloxyphenoxypropionate (AOPP) herbicides. One study found that the compound QPEP-I-4 exhibited excellent herbicidal activity, achieving over 80% inhibition against several grass weeds, including Echinochloa crusgalli and Digitaria sanguinalis, at a dosage of 150 g/ha. mdpi.com This compound was found to inhibit the acetyl-CoA carboxylase (ACCase) enzyme, a common target for this class of herbicides. mdpi.com

Another approach involved designing triketone-containing quinazoline-2,4-dione derivatives to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.gov Compound 11h from this series showed exceptionally high HPPD inhibition, being approximately twice as potent as the commercial herbicide mesotrione. In greenhouse trials, compounds 11d and 11h displayed strong, broad-spectrum post-emergent herbicidal activity at rates as low as 37.5 g/ha and showed good crop safety for maize. nih.gov

| Compound Series | Target Weeds / Enzyme | Activity/Efficacy | Source |

| Quinazolinone–phenoxypropionate hybrids (e.g., QPEP-I-4) | E. crusgalli, D. sanguinalis, S. alterniflora / ACCase | >80% inhibition at 150 g/ha | mdpi.com |

| Triketone-containing quinazoline-2,4-diones (e.g., 11h) | Broad-spectrum weeds / HPPD | Higher potency than mesotrione; effective at 37.5 g/ha | nih.gov |

Insecticidal Properties

The quinazolinone scaffold has been utilized to create potent insecticides. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated moderate to high insecticidal activity against the oriental armyworm (Mythimna separata). nih.gov Specifically, compounds 5a and 5k achieved 80% larvicidal activity at a concentration of 5 mg/L. nih.gov These compounds are believed to have a different mechanism of action compared to commercial anthranilic diamide insecticides like chlorantraniliprole. nih.gov

In another study, triazolo-quinazolinone derivatives were identified as novel and potent inhibitors of insect chitinase (OfChi-h), an enzyme essential for insect growth and development. The compounds TQ8 and TQ19 were particularly effective, dramatically inhibiting the growth of Ostrinia nubilalis (European corn borer) larvae. Many compounds in this series showed higher insecticidal activity than the commercial insect growth regulator hexaflumuron. acs.org

| Compound Series | Target Pest / Enzyme | Activity/Efficacy | Source |

| 2,3-dihydroquinazolin-4(1H)-ones (e.g., 5a, 5k) | Mythimna separata (Oriental armyworm) | 80% larvicidal activity at 5 mg/L | nih.gov |

| Triazolo-quinazolinone derivatives (e.g., TQ8, TQ19) | Ostrinia nubilalis (European corn borer) / Chitinase (OfChi-h) | Potent growth inhibition; higher activity than hexaflumuron | acs.org |

Cholinesterase Inhibition

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease. Quinazolinone derivatives have emerged as promising candidates for this purpose.

A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents for Alzheimer's disease, targeting both cholinesterase and neuroinflammation. The compound MR2938 displayed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov In addition to enzyme inhibition, this compound also suppressed the production of nitric oxide and pro-inflammatory cytokines, suggesting a dual mechanism of action beneficial for neurodegenerative diseases. nih.gov

Other research has confirmed the potential of this chemical class. Various synthesized quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds demonstrating potency comparable to the standard drug galantamine. researchgate.net In vivo studies with novel quinazolinone derivatives have also shown promising anti-acetylcholinesterase activity in animal models. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Source |

| MR2938 | Acetylcholinesterase (AChE) | 5.04 μM | nih.gov |

| Various quinazolin-4(3H)-one derivatives | AChE and Butyrylcholinesterase (BChE) | Activity comparable to galantamine | researchgate.net |

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the 7,8-dihydroquinazolin-6(5H)-one scaffold and its analogs, several key features have been identified through computational analysis.

The quinazolinone ring system itself is a crucial pharmacophore. nih.gov The pyrimidine (B1678525) portion of the ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the associated amine groups can serve as hydrogen bond donors. These features are critical for anchoring the molecule within the binding site of a target protein. The ketone group at position 6 and the partially saturated ring also play significant roles in defining the molecule's shape and electronic properties, influencing how it fits into a target's active site. For instance, in the development of potential inhibitors for the serotonin (B10506) reuptake transporter (SERT), the quinazolinone nucleus was a primary component of the designed molecules. sciepub.com

Pharmacophore models can be generated based on known active ligands. For example, in a study targeting the serotonin transporter, a structure-based pharmacophore was developed from the binding site of the transporter, which was then used to screen for new potential ligands, including those with scaffolds related to dihydroquinazolinones. researchgate.net

Impact of Substituent Modifications on Biological Activity

Structure-activity relationship (SAR) studies investigate how modifying the chemical structure of a compound affects its biological potency and selectivity. For quinazolinone derivatives, substitutions at various positions on the heterocyclic ring system have been shown to dramatically influence their activity.

SAR studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring are particularly important for modulating antimicrobial and cytotoxic activities. nih.gov The presence of a halogen atom, such as bromine or chlorine, at position 6 can also enhance anticancer effects. nih.gov

In one study on (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones, the type and position of substituents on the styryl moiety were critical. The introduction of different groups led to a range of binding energies when docked against the SERT protein, indicating a clear SAR. sciepub.com Similarly, research on 3-methylquinazolinone derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors showed that modifications to the molecule significantly impacted antiproliferative activity. nih.gov For instance, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) demonstrated higher potency against several tumor cell lines compared to the established drug Gefitinib. nih.gov

The table below summarizes findings on how different substituents affect the biological activity of quinazolinone-based compounds.

| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |

| Position 2 | Methyl, Amine, or Thiol groups | Essential for antimicrobial activity | nih.gov |

| Position 3 | Substituted aromatic ring | Essential for antimicrobial activity | nih.gov |

| Position 4 (on styryl group) | Electron-withdrawing groups | Enhanced potency against cancer cell lines | |

| Position 6 | Halogen atom (e.g., Chlorine, Bromine) | Can improve anticancer effects | nih.gov |

| Phenyl Ring (in octahydroquinazolinones) | Both electron-donating and -withdrawing groups | Higher activity against phospholipase A2 and protease K | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. rsc.org This method is widely used to understand ligand-target interactions at a molecular level and to screen virtual libraries of compounds for potential drug candidates. nih.gov

Derivatives of the dihydroquinazolinone scaffold have been docked against a variety of biological targets to explore their therapeutic potential. For example, a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones were docked into the allosteric site of the human serotonin reuptake transporter (SERT), with some compounds showing binding energies comparable to or better than the reference antidepressant, escitalopram. sciepub.com

Other studies have successfully docked quinazolinone analogs into the active sites of different enzymes. These include:

Epidermal Growth Factor Receptor (EGFR): Docking of 6-bromo quinazoline (B50416) derivatives revealed key hydrogen bonds and other interactions within the EGFR active site. nih.gov

Dihydrofolate Reductase (DHFR): Tetrahydroquinazoline derivatives showed high binding affinity for the DHFR enzyme from Mycobacterium tuberculosis, suggesting potential as antitubercular agents. nih.govnih.gov

Phospholipase A2 and Protease K: Docking studies were used to understand the inhibitory activity of octahydroquinazolinones against these enzymes. researchgate.net

The interactions typically observed in these docking studies include hydrogen bonds with key amino acid residues, as well as pi-pi stacking, pi-alkyl, and van der Waals interactions that stabilize the ligand-protein complex. nih.gov

The following table presents a summary of molecular docking studies performed on dihydroquinazolinone analogs against various protein targets.

| Compound Class | Protein Target | Key Findings | Reference |

| (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones | Serotonin reuptake transporter (SERT) | Binding energies up to -10 kcal/mol, binding to the allosteric site. | sciepub.com |

| 5,6,7,8-Tetrahydroquinazolines | Mycobacterium tuberculosis DHFR, MtPanK, DprE1 | High binding affinity, suggesting potential as antitubercular agents. | nih.govnih.govresearchgate.net |

| 3-Substituted 2,3-dihydroquinazolin-4(1H)-ones | Not Specified (Anticancer) | Pi-pi T-shaped and pi-alkyl interactions were crucial for binding. | nih.gov |

| 6-Bromo quinazoline derivatives | Epidermal Growth Factor Receptor (EGFR) | Binding energy of -6.7 kcal/mol with hydrogen bonds to key residues. | nih.gov |

| Octahydroquinazolinones | Phospholipase A2 (hnps-PLA2), Protease K | Docking studies confirmed the inhibitory potential. | researchgate.net |

Molecular Dynamics Simulations for Complex Stability and Binding Affinity

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked complex and for refining the calculation of binding affinity. jyu.fi

MD simulations have been applied to quinazolinone derivatives to validate docking poses. For instance, MD simulations were performed on 6-bromo quinazoline derivatives complexed with the EGFR protein. nih.gov By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can confirm that the ligand remains stably bound within the active site. nih.gov These simulations can also be used to calculate the binding free energy of the complex, providing a more accurate estimation of the ligand's affinity for its target. nih.gov

In studies of other heterocyclic compounds, MD simulations have been used to observe conformational changes and the stability of hydrogen bond networks, further validating the interactions predicted by docking. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

For a compound to be a successful drug, it must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction and drug-likeness assessments are now standard in early-stage drug discovery to filter out compounds with poor profiles. sciepub.com

Several studies on this compound derivatives have included in silico ADME predictions. sciepub.comasianpubs.org A common first-pass filter is Lipinski's rule of five, which predicts poor oral absorption or permeation if a compound violates certain thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sciepub.com

In a study of potential SERT inhibitors, 61 compounds based on the (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-one scaffold were assessed for drug-likeness, with most passing Lipinski's rules. sciepub.com Further computational analysis predicted properties like blood-brain barrier (BBB) penetration and interaction with P-glycoprotein, a drug efflux pump, which are critical for CNS-acting drugs. sciepub.comresearchgate.net Other parameters like Topological Polar Surface Area (TPSA) are also calculated to predict cell permeability. nih.gov

The table below shows examples of predicted ADME properties for dihydroquinazolinone derivatives from a representative study.

| Compound ID (from study) | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski Violations | Predicted BBB Penetration | Reference |

| 6a | 344.38 | 3.84 | 1 | 4 | 0 | Good | sciepub.com |

| 18b | 412.85 | 4.39 | 1 | 5 | 0 | Good | sciepub.com |

| 19a | 358.41 | 4.23 | 1 | 4 | 0 | Good | sciepub.com |

| 19c | 443.30 | 4.09 | 1 | 6 | 0 | Moderate | sciepub.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR models can be built to predict the activity of novel, unsynthesized compounds, thus accelerating the drug design process. researchgate.net

While specific QSAR models for this compound were not detailed in the provided search context, the methodology is widely applied to the broader quinazolinone class. nih.gov The process involves:

Data Set Preparation: A series of analogous compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include electronic properties (like atomic net charges, HOMO-LUMO energy), steric properties, and physicochemical properties (like logP, molar refractivity).

Model Building: Using statistical methods like multilinear regression or machine learning algorithms, a mathematical equation is developed that best correlates the descriptors with the observed biological activity. researchgate.net

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such models have been successfully developed for various quinazolinone derivatives to predict activities like HMG-CoA reductase inhibition and anti-HIV effects. nih.govresearchgate.net

Computational Target Identification and Validation

A key challenge in drug discovery is identifying the specific biological target(s) through which a compound exerts its effects. Computational approaches are increasingly used for this purpose, a process often called target identification or reverse docking. nih.govresearchgate.net

For the this compound scaffold and its relatives, computational methods have been instrumental in proposing and validating potential targets. Molecular docking studies, as described in section 4.3, are a primary method for this. By screening a compound against a panel of known protein structures, researchers can identify targets to which the compound binds with high affinity. nih.gov

Targets identified for quinazolinone-type structures through such computational screening include:

Serotonin Reuptake Transporter (SERT) sciepub.com

Mycobacterium tuberculosis enzymes (DHFR, MtPanK, DprE1) nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.gov

Dihydrofolate Reductase (for anticancer activity) asianpubs.org

β-glucosidase (for antidiabetic potential) nih.gov

Beyond single-target docking, more advanced computational strategies integrate large-scale data from genomics, proteomics, and chemical biology to build interaction networks that can predict drug-target relationships. nih.govnih.gov These methods can help repurpose existing drugs or identify novel targets for new chemical entities based on the dihydroquinazolinone scaffold. nih.gov

Preclinical Research and Therapeutic Development Potential

In Vitro Pharmacological Profiling in Cellular Systems

The initial phase of preclinical assessment involves characterizing the pharmacological effects of 7,8-dihydroquinazolin-6(5H)-one derivatives in controlled cellular environments. These in vitro studies are crucial for identifying the mechanism of action and determining the potency and selectivity of new chemical entities.

Derivatives of the parent compound have shown significant cytotoxic activity against various cancer cell lines. One area of investigation has identified the enzyme tRNA guanine (B1146940) Transglycosylase (TGT) as a primary target. Inhibition of TGT disrupts the post-transcriptional modification of tRNA, a process vital for protein synthesis, thereby exerting an antiproliferative effect.

In the realm of neurodegenerative diseases, 2-(phenylamino)-7,8-dihydroquinazolinone derivatives have been synthesized and evaluated as potent and selective inhibitors of human monoamine oxidase B (MAO-B). Further biological assays confirmed the ability of these compounds to inhibit MAO-B activity in whole-cell models.

Furthermore, a drug repurposing strategy led to the discovery of quinazoline (B50416) derivatives as potent inhibitors of histone lysine-specific demethylase 1 (LSD1), an epigenetic modulator implicated in cancer. Starting from the known EGFR inhibitor erlotinib, which contains a quinazoline core, medicinal chemistry efforts yielded analogs with significantly enhanced inhibitory activity against LSD1. In MGC-803 gastric cancer cells, a lead compound suppressed the demethylation activity of LSD1, inhibited colony formation, suppressed cell migration, and induced apoptosis.

Other research has focused on developing quinazoline derivatives as inhibitors for different targets. Novel 4-Hydroxyquinazoline (B93491) derivatives have been found to act as PARP inhibitors, demonstrating cytotoxicity in primary PARPi-resistant cell lines. Mechanistic studies showed these compounds dose-dependently suppressed intracellular PAR formation and enhanced γH2AX aggregation, a marker of DNA damage. Similarly, nitrogen-containing 2,3-dihydroquinazolinone compounds have been identified as inhibitors of the Nav1.8 sodium channel, a target for pain and cardiovascular diseases, with their inhibitory potential confirmed in HEK293 cells expressing the human Nav1.8 channel. nih.govnih.govnih.govnih.gov

Table 1: In Vitro Activity of Dihydroquinazolinone Derivatives

| Compound Class | Target | Cell Line/System | Key Finding |

|---|---|---|---|

| 2-(phenylamino)-7,8-dihydroquinazolinone | MAO-B | Human whole-cell models | Potent and selective inhibition |

| Quinazoline Derivative | LSD1 | MGC-803 (Gastric Cancer) | IC₅₀ = 0.69 µM; suppressed demethylation, induced apoptosis |

| 4-Hydroxyquinazoline Derivative | PARP | HCT-15, HCC1937 (PARPi-resistant) | Potent cytotoxicity, suppressed PAR formation |

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, select compounds are advanced to in vivo studies to evaluate their efficacy in living organisms. These studies utilize animal models that mimic human diseases to assess the therapeutic potential of the drug candidates in a complex biological system.

A quinazoline derivative, identified as a multi-targeting agent for Alzheimer's disease, was tested in relevant animal models. The compound, AK-2, was shown to significantly ameliorate cognitive deficits in an Aβ-induced Morris water maze rat model. nih.gov Furthermore, it demonstrated a significant rescue of an eye phenotype in a Drosophila model of Alzheimer's disease. nih.gov

In oncology, the in vivo efficacy of quinazoline derivatives has been demonstrated in xenograft models. An optimized LSD1 inhibitor, compound 5k, was evaluated in an MGC-803 xenograft mouse model. Treatment with this compound resulted in a significant, dose-dependent reduction in tumor size. nih.gov Similarly, a 4-hydroxyquinazoline derivative, B1, which acts as a PARP inhibitor, was shown to significantly suppress tumor growth in a relevant in vivo model. nih.gov

Another class of dihydroquinazolinone derivatives was developed as agonists for M1 and M4 muscarinic acetylcholine (B1216132) receptors. A lead compound from this series was found to reverse methamphetamine-induced hyperlocomotion in rats, indicating its potential as a central nervous system agent.

Table 2: In Vivo Efficacy of Dihydroquinazolinone Derivatives

| Compound | Disease Model | Species | Key Efficacy Finding |

|---|---|---|---|

| AK-2 | Aβ-induced Alzheimer's Disease | Rat | Ameliorated cognitive deficits in Morris water maze |

| AK-2 | Aβ-phenotypic Model | Drosophila | Significant rescue in eye phenotype |

| 5k (LSD1 Inhibitor) | MGC-803 Xenograft | Mouse | Significant reduction in tumor size |

| B1 (PARP Inhibitor) | Cancer Model | Not Specified | Significantly suppressed tumor growth |

Assessment of Compound Safety and Tolerability

An integral part of preclinical development is the assessment of a compound's safety profile. These evaluations are designed to identify potential liabilities before a compound is considered for human trials. This process examines the general tolerability of the compound in animal models.

For several series of dihydroquinazolinone derivatives, a favorable safety profile has been reported. For instance, a library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives developed as MAO-B inhibitors was reported to have a safe profile. nih.gov The most active compound from a series of quinazoline derivatives for Alzheimer's disease, AK-2, was found to be non-neurotoxic against SH-SY5Y human neuroblastoma cell lines. nih.gov An acute toxicity study conducted on a PARP inhibitor derivative, compound B1, confirmed its safety in the tested model. nih.gov These preliminary safety assessments are critical for establishing a therapeutic window and supporting the advancement of a compound through the development pipeline.

Pharmacokinetic and Pharmacodynamic Correlation Studies

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the relationship between drug exposure and its pharmacological effect. nih.gov PK describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion), while PD describes the drug's effect on the body. nih.gov Correlating these two aspects helps in establishing an effective dosing regimen.

Preclinical PK studies on quinazoline derivatives have provided encouraging results. For example, a lead M1/M4 muscarinic agonist was noted to have good brain penetration, a critical attribute for CNS-targeting drugs. A quinazoline derivative developed for Alzheimer's disease, AK-2, suggested good oral absorption in pharmacokinetic studies. nih.gov This favorable absorption profile was correlated with its observed efficacy in animal models, where ex-vivo analysis of hippocampal rat brains showed reduced levels of Aβ and BACE-1 proteins following treatment. nih.gov

These correlation studies are fundamental to drug development, as they link the concentration of the drug in the body over time to the intensity and duration of its therapeutic effect, thereby guiding the design of future clinical trials. nih.gov

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with identifying a "hit" compound, which is then optimized into a "lead" compound with improved potency, selectivity, and drug-like properties. Several strategies have been successfully employed in the development of dihydroquinazolinone derivatives.

One key approach is the systematic exploration of structure-activity relationships (SAR). For a series of 2-(phenylamino)-7,8-dihydroquinazolinone MAO-B inhibitors, robust SARs were established and supported by computational studies, which guided the synthesis of derivatives with nanomolar potency. nih.gov This process led to the identification of compound 4 as a promising lead for future optimization campaigns aimed at treating Alzheimer's and Parkinson's diseases. nih.gov

Lead optimization was also central to the development of multi-targeting quinazoline derivatives for Alzheimer's disease. nih.gov This strategy was used to design a new series of compounds, resulting in the identification of AK-2 as a lead molecule with significant inhibitory activity against both acetylcholinesterase and β-secretase, favorable blood-brain barrier permeability, and non-neurotoxicity. nih.gov

Structure-based virtual screening has also been utilized. This method was employed to design T-type calcium channel blockers, leading to the synthesis of over 130 derivatives to optimize the initial pharmacophore structure. This effort resulted in alkaneamide derivatives that showed superior inhibitory activity compared to the reference drug, Mibefradil. nih.gov These examples highlight the iterative process of design, synthesis, and testing that underpins the identification and refinement of lead compounds for therapeutic development.

Future Perspectives and Emerging Research Avenues

Design of Next-Generation Dihydroquinazolinone Analogues with Enhanced Potency and Selectivity

The development of new therapeutic agents hinges on the ability to refine existing molecular structures to maximize efficacy and minimize off-target effects. For the dihydroquinazolinone scaffold, research is intensely focused on creating next-generation analogues with superior potency and selectivity. nih.gov The core principle of this research involves understanding the structure-activity relationships (SAR), which dictate how specific chemical modifications influence the molecule's biological activity. nih.gov

Key strategies in the design of advanced dihydroquinazolinone analogues include:

Modification of Substitution Patterns: Researchers systematically alter the substituents at various positions on the quinazolinone ring. For example, adding electron-withdrawing groups like trifluoromethyl or halogens (e.g., chlorine) can significantly impact the molecule's anticancer activity. dovepress.com

Introduction of Novel Functional Groups: Incorporating diverse functionalities, such as urea groups or heterocyclic systems like 1,2,3-triazole, can create hybrid molecules with enhanced abilities to interact with biological targets. dovepress.comnih.gov This approach aims to improve properties like hydrophilicity and bioavailability. nih.gov

Stereochemistry and Conformational Locking: Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial for precise interaction with biological targets. Enantioselective synthesis, which produces a single, desired stereoisomer, is a key strategy for developing more potent and selective drugs. organic-chemistry.orgosi.lv

One study focused on developing potent and selective agonists for M1 and M4 muscarinic acetylcholine (B1216132) receptors, which are targets for treating central nervous system disorders. By optimizing an amine linker and a carbamoyl moiety on the dihydroquinazolinone scaffold, researchers identified a compound with high selectivity and good brain penetration. nih.gov Another research effort aimed at creating antimalarial drugs targeting the Plasmodium falciparum ATP4 (PfATP4) protein showed that incorporating heterocycle systems at the 8-position of the scaffold provided the best balance between parasitic activity, aqueous solubility, and metabolic stability. acs.orgacs.org

| Analogue Class | Design Strategy | Target | Enhanced Property | Reference |

|---|---|---|---|---|

| N-Carbethoxy Piperidine Derivatives | Optimization of amine linker and carbamoyl moiety | M1/M4 Muscarinic Receptors | Selectivity, CNS Penetration | nih.gov |

| 8-Position Heterocycle Derivatives | Incorporation of polar heterocycles | PfATP4 (Antimalarial) | Aqueous Solubility, Metabolic Stability | acs.orgacs.org |

| Thioxo-dihydroquinazolin-ones | Synthesis of quinazolin-4(1H)-one derivatives | Myeloperoxidase (MPO) | Potent Inhibition (IC50 ~100 nM) | acs.org |

| 7-Chloro-quinazoline Derivatives | Addition of electron-withdrawing group at position 7 | VEGFR-2 (Anticancer) | Enhanced Cytotoxicity | dovepress.com |

Exploration of Novel Therapeutic Indications for the Dihydroquinazolinone Scaffold

The versatility of the dihydroquinazolinone scaffold allows for its application across a wide spectrum of diseases. rsc.orgmdpi.com While initially recognized for certain activities, ongoing research continues to uncover new therapeutic possibilities. The ability of this core structure to interact with diverse biological targets makes it a focal point for drug discovery in multiple fields. mdpi.com

Emerging therapeutic areas for dihydroquinazolinone derivatives include:

Oncology: Many quinazoline-based compounds have been developed as inhibitors of key signaling proteins in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). dovepress.commdpi.com Research is ongoing to identify new derivatives with activity against various cancer cell lines, including breast, colon, and liver cancer. nih.govnih.govsemanticscholar.org Some analogues have also shown promise as inhibitors of poly (ADP-ribose) polymerase 10 (PARP10), an enzyme linked to cancer cell survival. nih.gov

Infectious Diseases: The scaffold is being investigated for activity against a range of pathogens. Notably, dihydroquinazolinone derivatives have been identified as a promising new class of antimalarial agents that target the sodium efflux channel PfATP4 in Plasmodium falciparum. acs.orgacs.org Other studies have highlighted potential antibacterial and antifungal properties. researchgate.netmdpi.com

Inflammatory Diseases: Certain derivatives have been found to be potent inhibitors of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. acs.org This suggests potential applications in treating conditions where inflammation plays a key pathogenic role. acs.org

Neurodegenerative Diseases: As mentioned, dihydroquinazolinone analogues are being designed as selective agonists for muscarinic acetylcholine receptors (M1 and M4), which are important targets for the symptomatic treatment of Alzheimer's disease and other CNS disorders. researchgate.netnih.gov

Development of Advanced Synthetic Methodologies for Sustainable Production

Recent advancements in synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which is highly efficient and reduces waste. mdpi.comnih.gov

Catalysis: Researchers are exploring novel catalysts to improve reaction times and yields. This includes the use of transition-metal catalysts, solid acid catalysts, and even nanoscale carbocatalysts like fluorescent carbon dots. organic-chemistry.orgmdpi.comresearchgate.net Environmentally benign, recyclable catalysts are a major focus. organic-chemistry.orgresearchgate.net

Alternative Energy Sources: Techniques like microwave-assisted synthesis are being used to accelerate reactions, often leading to higher yields and purity in shorter timeframes. mdpi.comresearchgate.net

Metal-Free Synthesis: To avoid the use of potentially toxic and expensive heavy metals, new metal-free synthetic routes are being developed. rsc.orgresearchgate.net One such method uses a cascade cyclization/Leuckart–Wallach type reaction that produces only water, carbon dioxide, and methanol as byproducts. rsc.org

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Reduced reaction times, increased yields. | mdpi.comresearchgate.net |

| Multicomponent Reactions (MCRs) | Combines ≥3 reactants in one pot. | High atom economy, reduced waste, operational simplicity. | mdpi.com |

| Green Catalysis | Employs recyclable or natural-based catalysts (e.g., tartaric acid, L-proline nitrate). | Environmentally friendly, catalyst can be reused. | organic-chemistry.org |

| Metal-Free Cascade Reaction | Uses formic acid; avoids transition metals. | Low toxicity, simple reagents, benign byproducts. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Dihydroquinazolinone Discovery

The process of drug discovery is traditionally long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating the identification and optimization of new drug candidates. mednexus.orgjddtonline.info These computational tools can analyze vast datasets to predict the properties of molecules, identify potential biological targets, and even design novel compounds from scratch. nih.govijettjournal.org

Applications of AI/ML in dihydroquinazolinone research include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) of new dihydroquinazolinone analogues before they are synthesized. nih.govjddtonline.info This allows researchers to prioritize the most promising candidates, saving time and resources. semanticscholar.org

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. ijirt.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mednexus.org These models can learn the underlying principles of molecular design from known active compounds and then generate novel dihydroquinazolinone structures that are optimized for a particular target.

Target Identification: AI can analyze complex biological data to identify and validate new protein targets for which dihydroquinazolinone derivatives could be developed as therapeutic agents. ijirt.org

Combination Therapies Involving Dihydroquinazolinone Derivatives

Complex diseases like cancer often involve multiple biological pathways, making them difficult to treat with a single drug. nih.gov Combination therapy, which uses two or more drugs that act on different targets, is a powerful strategy to improve treatment efficacy and overcome drug resistance. nih.govfrontiersin.org

Dihydroquinazolinone derivatives are being explored as components of combination therapies, particularly in oncology. For instance, the EGFR inhibitor gefitinib, a quinazoline (B50416) derivative, has been studied in combination with the anti-diabetic drug metformin to inhibit bladder cancer cell proliferation. frontiersin.org The rationale is that attacking cancer cells through multiple mechanisms—in this case, the EGFR signaling pathway and metabolic control—can produce a synergistic effect that is greater than the sum of the individual drugs. frontiersin.org

The development of "hybrid molecules," where two different pharmacophores (active molecular parts) are combined into a single compound, is an advanced form of combination therapy. nih.gov Researchers are designing quinazoline hybrids that incorporate other biologically active scaffolds to create multi-target agents. nih.gov This approach could lead to more effective treatments for complex diseases by engaging several therapeutic targets simultaneously with a single molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7,8-dihydroquinazolin-6(5H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted amines with carbonyl precursors. For example, refluxing 5-methylfuran-2-carbaldehyde with urea derivatives in ethanol using triethylamine as a catalyst yields this compound derivatives. Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst choice (e.g., acid vs. base) significantly impacts reaction efficiency. Characterization via H NMR and IR spectroscopy confirms the tetrahydroquinazoline core, with carbonyl stretches at ~1700 cm and aromatic proton resonances between δ 7.0–8.5 ppm .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to verify the structure of this compound derivatives?

- Methodological Answer :

- H NMR : Identifies substituents on the quinazoline ring; for example, methyl groups on the furan moiety appear as singlets near δ 2.3 ppm, while NH groups resonate as broad peaks at δ 4.9–5.0 ppm .

- IR : Confirms carbonyl groups (C=O) at ~1680–1720 cm and NH stretches at 3300–3450 cm.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 150.18 for CHNO) validate the molecular formula .

Q. What safety protocols are critical when handling this compound derivatives in the lab?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol, DMF). Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy of intermediates. Storage should follow OSHA guidelines for hazardous chemicals, with rigorous documentation of material safety data sheets (MSDS) .

Q. How can researchers design preliminary bioactivity assays for this compound?

- Methodological Answer : Begin with in vitro assays targeting enzymes like dihydrofolate reductase (DHFR) or kinases, given quinazoline’s known inhibition properties. Use microplate readers for high-throughput screening of IC values. Positive controls (e.g., methotrexate for DHFR) and dose-response curves (1–100 µM) are essential for validation .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4°C–40°C) via HPLC monitoring over 72 hours can identify degradation pathways. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can factorial design optimize multi-variable synthesis parameters (e.g., temperature, catalyst loading) for scaled-up production?

- Methodological Answer : A 2 factorial design evaluates interactions between variables. For instance, varying temperature (60°C vs. 80°C), catalyst concentration (5% vs. 10%), and reaction time (6 vs. 12 hours). ANOVA analysis identifies significant factors, with Pareto charts prioritizing yield improvements. Central composite designs further refine optimal conditions .

Q. What computational tools predict the reactivity and regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or COMSOL) model transition states and electron density maps. Fukui indices highlight nucleophilic/electrophilic sites, while molecular dynamics simulations predict solvent effects. Pair these with experimental validation via C NMR to track substitution patterns .

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved methodologically?

- Methodological Answer : Conduct pharmacokinetic studies to assess bioavailability differences. Use LC-MS/MS to measure plasma concentrations and metabolite profiling. Validate in vitro targets with CRISPR-edited cell lines to isolate confounding factors (e.g., off-target effects). Meta-analysis of existing datasets using tools like RevMan can identify bias sources .

Q. What strategies enhance the enantiomeric purity of chiral this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis with chiral ligands (e.g., BINAP or salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Kinetic resolution during crystallization or enzymatic kinetic resolution (e.g., using lipases) can further refine purity .

Q. How do molecular docking studies inform the design of this compound-based inhibitors for specific protein targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase). Analyze binding poses for hydrogen bonds, hydrophobic interactions, and π-π stacking. MD simulations (NAMD/GROMACS) assess stability over 100 ns. Validate with surface plasmon resonance (SPR) for binding affinity (K) measurements .

Q. What advanced separation techniques (e.g., HPLC, CE) achieve high-purity isolation of complex reaction mixtures?

- Methodological Answer : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) resolves polar impurities. For charged derivatives, capillary electrophoresis (CE) at pH 8.5 optimizes separation. Preparative HPLC with fraction collectors scales isolation, validated by H NMR purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.